4-[3-(4-Methoxyphenyl)propyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56753-78-7 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)propyl]piperidine |
InChI |
InChI=1S/C15H23NO/c1-17-15-7-5-13(6-8-15)3-2-4-14-9-11-16-12-10-14/h5-8,14,16H,2-4,9-12H2,1H3 |
InChI Key |
WGVPSALPIAOFFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2CCNCC2 |
Origin of Product |
United States |
The Piperidine Moiety: a Privileged Scaffold in Bioactive Compounds
The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design of pharmaceuticals. researchgate.netnih.gov Its significance stems from a combination of favorable physicochemical and biological properties. The saturated nature of the ring allows for a three-dimensional structure, often a stable chair conformation, which can facilitate precise interactions with biological targets. wikipedia.org This conformational preference is crucial for establishing high-affinity binding to receptors and enzymes.
The nitrogen atom within the piperidine ring is a key feature, often serving as a basic center that can be protonated at physiological pH. This characteristic enhances water solubility and allows for the formation of critical hydrogen bonds with biological macromolecules. Furthermore, the piperidine scaffold is synthetically versatile, offering multiple points for chemical modification to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. pharmjournal.rubohrium.com
The prevalence of the piperidine moiety is evident across a wide spectrum of therapeutic areas. Piperidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic agents. researchgate.netijnrd.org This broad utility underscores the piperidine ring's status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.
A Historical Perspective: Piperidine S Journey in Pharmaceutical Research
The history of piperidine (B6355638) in pharmaceutical research is deeply rooted in the study of natural products. The compound itself was first isolated in 1850 from piperine (B192125), the alkaloid responsible for the pungency of black pepper. wikipedia.org This discovery opened the door to recognizing the piperidine motif in numerous other natural alkaloids with potent biological activities. wikipedia.org
Classic examples of piperidine-containing natural products that have had a profound impact on medicine include morphine, a powerful analgesic isolated from the opium poppy, and atropine, from the deadly nightshade plant, which has been used for various medical purposes, including as an antidote and in ophthalmology. encyclopedia.pub The complex structures of these natural products provided early inspiration for synthetic chemists to explore the therapeutic potential of the piperidine scaffold.
The 20th century saw a surge in the synthesis of piperidine derivatives as medicinal chemists began to understand the structure-activity relationships that governed their biological effects. This led to the development of a multitude of synthetic drugs incorporating the piperidine ring. For instance, the analgesic meperidine and the antipsychotic haloperidol (B65202) are iconic examples of how the piperidine scaffold was leveraged to create highly successful synthetic pharmaceuticals. ijnrd.org This historical progression from natural product isolation to rational drug design highlights the enduring importance of the piperidine chemotype in the development of new medicines.
Positioning 4 3 4 Methoxyphenyl Propyl Piperidine Derivatives in Contemporary Chemical Biology
Retrosynthetic Analysis and Strategic Disconnections for the Piperidine Framework
Retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The primary disconnections for the 4-substituted piperidine core focus on the formation of the heterocyclic ring and the installation of the C4-substituent.
A common strategy involves disconnecting the carbon-carbon bond between the piperidine ring and the propyl side chain. This leads to a 4-functionalized piperidine synthon and a 3-(4-methoxyphenyl)propyl synthon. The piperidine synthon could be a 4-piperidone (B1582916), a pyridine (B92270) derivative, or a piperidine with a leaving group at the 4-position.
Alternatively, disconnections of the C-N bonds within the piperidine ring are fundamental to its formation. A frequent approach breaks the ring down to a linear 1,5-difunctionalized precursor. For example, a double reductive amination strategy disconnects two C-N bonds, leading back to a 1,5-dicarbonyl compound and an amine source. nih.govchim.it Another common disconnection across a C-N and an adjacent C-C bond might suggest a Michael addition or a Mannich-type reaction pathway. nih.gov
A retrosynthetic approach might also begin from a pyridine precursor. Hydrogenation of a suitably substituted pyridine is a direct method to obtain the saturated piperidine ring. nih.govresearchgate.net This strategy simplifies the construction to the synthesis of the corresponding 4-substituted pyridine.
These disconnections pave the way for the various synthetic strategies detailed below.
Approaches for Piperidine Ring Formation
The formation of the piperidine ring is a cornerstone of the synthesis of this compound. Several classical and modern cyclization strategies are employed to construct this prevalent heterocyclic motif.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for forming the piperidine ring, where a linear precursor containing both the nitrogen atom and a reactive functional group undergoes ring closure. nih.govresearchgate.net These reactions often offer good control over stereochemistry.
Key strategies include:
Reductive Amination of Dicarbonyls: An amino group tethered to a linear chain containing a ketone or aldehyde can cyclize via intramolecular reductive amination to form the piperidine ring. nih.gov
Radical Cyclization: Radical-mediated cyclization of unsaturated amines or amides can be initiated to form the six-membered ring. nih.gov
Metal-Catalyzed Cyclization: Transition metals, such as palladium or gold, can catalyze the amination of alkenes or alkynes within the same molecule to construct the piperidine framework. nih.govacs.org For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. nih.gov
Ring-Closing Metathesis (RCM): Diene-containing amine precursors can be cyclized using ruthenium-based catalysts to form a dehydropiperidine intermediate, which can then be reduced to the piperidine. nih.gov
Reductive Amination Routes
Reductive amination is a robust and widely used method for synthesizing piperidines. researchgate.netnih.gov It typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
For piperidine synthesis, a particularly effective approach is the double reductive amination of 1,5-dicarbonyl compounds with a primary amine or ammonia. nih.govchim.it This one-pot reaction forms two new C-N bonds and efficiently constructs the piperidine ring. chim.it Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for iminium ions over carbonyl groups. researchgate.net Borane-pyridine complex has also been shown to be an effective, less toxic alternative for the reductive amination of existing piperidines with aldehydes. tandfonline.com
| Precursors | Reducing Agent | Product | Reference |
| 1,5-Diketone, Aryl Ammonium Formate | Microwave Irradiation | Substituted Piperidine | nih.gov |
| Glutaric Dialdehyde, Aniline Derivatives | Ruthenium(II) Catalyst | Substituted Piperidine | nih.gov |
| Dicarbonyl Substrate, Amine | NaBH3CN | Polyhydroxypiperidine | chim.it |
| Piperidine, Aldehyde | Borane-Pyridine Complex | N-Substituted Piperidine | tandfonline.com |
Mannich-Type Reactions in Piperidine Synthesis
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. acs.org This reaction is a classic method for the synthesis of β-amino ketones and can be adapted for the construction of piperidone rings, which are valuable precursors to 4-substituted piperidines. rsc.orgrsc.orgnih.gov
A typical strategy involves the reaction of a ketone, formaldehyde, and a primary amine, which undergoes a double Mannich reaction to yield a 4-piperidone. For example, the condensation of acetone-dicarboxylic acid with an aldehyde and an amine is a well-known route to 4-piperidone derivatives. More recently, stereoselective three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines, mimicking the biosynthetic pathways of piperidine alkaloids. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Ketone | Aldehyde | Primary Amine | 2,6-Disubstituted Piperidone | googleapis.com |
| 1,3-Bis-trimethylsilylenol ether | Aldimine | (Generated in situ) | Chiral Dihydropyridinone | rsc.orgrsc.org |
| Cyclic Nitrone | β-Ketoacid | N/A | β-N-hydroxy-aminoketone | nih.gov |
Aza-Michael Addition and Related Cyclization Pathways
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key strategy for forming C-N bonds and can be employed in piperidine synthesis. ntu.edu.sgrsc.orgresearchgate.net Intramolecular aza-Michael additions are particularly useful for ring formation. nih.gov
In this approach, a linear substrate containing both an amine nucleophile and an α,β-unsaturated acceptor moiety is induced to cyclize. ntu.edu.sgfrontiersin.org This can lead to the formation of functionalized piperidines. For example, an aminodiene can undergo a tandem aza-Michael addition to form the piperidine ring. Double aza-Michael additions have also been utilized, where a primary amine reacts with a dienone to construct the piperidinone ring in a single step. ntu.edu.sg
| Reaction Type | Substrate | Product | Key Features | Reference |
| Intramolecular | N-Tethered Alkene | Protected 2,5-Substituted Piperidine | Organocatalytic, Enantioselective | nih.gov |
| Double Aza-Michael | Diallylketone, Primary Amine | 2,6-Disubstituted Piperidinone | Stereoselective outcome studied | ntu.edu.sg |
| Tandem Reaction | Propargylic Alcohol, Amino Olefin | 2-Carbonylmethyl Piperidine | Multimetallic catalysis (Au, Ru) | researchgate.net |
Introduction of the 4-Methoxyphenyl Moiety
Once the piperidine ring is formed, or concurrently with its formation, the 3-(4-methoxyphenyl)propyl side chain must be introduced at the 4-position. Several reliable methods exist for this functionalization.
From 4-Piperidones: 4-Piperidone is a versatile intermediate. It can react with an organometallic reagent such as (4-methoxyphenyl)propyl magnesium bromide (a Grignard reagent) to form a tertiary alcohol. Subsequent dehydration and reduction of the resulting double bond yields the desired product. Alternatively, a Wittig reaction between 4-piperidone and a suitable phosphonium (B103445) ylide, followed by hydrogenation, can install the side chain. youtube.com
Cross-Coupling Reactions: A highly effective modern approach involves the Suzuki coupling reaction. This involves the coupling of a boronic acid or ester with an organic halide in the presence of a palladium catalyst. For this synthesis, N-Boc-4-methylenepiperidine can be hydroborated to create a borane (B79455) intermediate, which is then coupled with a halide like 1-bromo-3-(4-methoxyphenyl)propane. organic-chemistry.org Conversely, a 4-halopiperidine derivative could be coupled with a (4-methoxyphenyl)propyl boronic acid.
Alkylation: A piperidine derivative with a nucleophilic carbon at the 4-position (e.g., an enamine or a lithiated species) can be alkylated with a reactive electrophile like 1-bromo-3-(4-methoxyphenyl)propane. youtube.com
Pyridine Functionalization and Reduction: A pyridine ring can be functionalized at the 4-position using various C-C bond-forming reactions. The resulting 4-[3-(4-methoxyphenyl)propyl]pyridine can then be catalytically hydrogenated (e.g., using H2/PtO2 or H2/Pd/C) to afford the target piperidine.
The synthesis of the side-chain precursor itself, such as 3-(4-methoxyphenyl)propanal (B1589263) or the corresponding halide, typically starts from 4-methoxyphenylacetic acid or 4-methoxybenzaldehyde (B44291) through standard homologation procedures.
Elaboration of the Propyl Side Chain at the Piperidine 3-Position
The introduction of an arylpropyl side chain at the 3-position of a piperidine ring can be accomplished through various synthetic strategies, including the alkylation of pre-formed piperidine rings, cyclization reactions, and the modification of existing side chains.
One common approach involves the alkylation of a piperidine enolate or a related equivalent. For instance, 3-piperidones can be deprotonated to form an enolate, which can then react with an appropriate electrophile, such as a 3-(4-methoxyphenyl)propyl halide, to introduce the desired side chain. youtube.com Alternatively, pyridinium (B92312) salts can be utilized as precursors. The partial reduction of a substituted pyridine can yield a tetrahydropyridine (B1245486) intermediate, which can then be further functionalized. For example, a three-component Mannich-type reaction inspired by biosynthesis has been developed to create polyfunctional piperidines. This method involves reacting an aldehyde, an amine, and a β-ketoester or equivalent, which can be cyclized to form a dihydropyridinone. Subsequent reduction and modification can establish the desired 3-substituted piperidine core. rsc.org
Another powerful strategy is based on intramolecular cyclization. A suitably functionalized acyclic precursor containing both the nitrogen atom and the future propyl side chain can be induced to cyclize, forming the piperidine ring with the substituent already in place. For example, reductive amination of δ-keto esters or related compounds can lead to the formation of 3-substituted piperidones, which can be further reduced and functionalized. youtube.com A cascade reaction involving the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes has also been described for piperidine synthesis. nih.gov
Modification of an existing side chain provides a further route. A piperidine with a shorter or differently functionalized side chain at the 3-position can be elaborated. For instance, a 3-carboxymethyl group could be reduced to an alcohol, converted to a leaving group (like a mesylate or tosylate), and then displaced via nucleophilic substitution with a suitable organometallic reagent to form the propyl chain. nih.gov
| Starting Material Type | Reaction Type | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Piperidone | Enolate Alkylation | Base (e.g., LDA), Arylpropyl halide | 3-(Arylpropyl)piperidone | youtube.com |
| Acyclic δ-Keto Ester | Reductive Amination/Cyclization | Amine source (e.g., NH4OAc), Reducing agent (e.g., NaBH3CN) | 3-Substituted Piperidine | youtube.com |
| Alkene-bearing Amide | Intramolecular Cyclization (Hydride Transfer) | Polar solvents (e.g., DMSO, DMF) | Tertiary Amino Piperidines | nih.gov |
| 3-Substituted Piperidine with Functionalized Side Chain | Side Chain Elaboration (e.g., Wittig reaction) | Phosphorus ylide (e.g., Ph3P=CHCO2Et) | Piperidine with Extended α,β-unsaturated ester side chain | nih.gov |
Stereoselective Synthesis of Piperidine Derivatives
Controlling the stereochemistry at the substituted carbon centers of the piperidine ring is critical for pharmacological applications. google.com Several stereoselective methods have been developed to synthesize chiral piperidine derivatives.
Asymmetric hydrogenation of substituted pyridines or tetrahydropyridines is a prominent method. The use of chiral catalysts, often based on rhodium or iridium, can achieve high enantioselectivity. nih.gov For example, the hydrogenation of N-protected 3-substituted pyridines can yield chiral piperidines with excellent enantiomeric excess. whiterose.ac.uk
Another approach utilizes chiral auxiliaries. A chiral group can be temporarily attached to the nitrogen atom of a precursor, such as a dihydropyridinone, to direct subsequent reactions. Nucleophilic additions to the ring can proceed with high diastereoselectivity due to steric hindrance from the auxiliary. The auxiliary can then be removed in a later step to yield the enantiomerically enriched product. The stereoselective synthesis of 3-substituted piperidines has been achieved starting from 2-pyridone by employing an N-galactosyl auxiliary to direct nucleophilic additions. researchgate.net
Diastereoselective cyclization reactions are also effective. An acyclic precursor with pre-existing stereocenters can be cyclized in a way that the stereochemistry of the new centers is controlled by the existing ones. For instance, an intramolecular Michael addition or a reductive amination can proceed with high diastereoselectivity to form a polysubstituted piperidine ring. nih.gov A modular, one-pot synthesis of piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov
| Methodology | Key Feature | Typical Substrate | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Rh, Ir, Pd) | Substituted Pyridines or Tetrahydropyridines | Enantiomerically enriched piperidines | nih.gov |
| Chiral Auxiliary | Removable chiral group directing stereochemistry | Dihydropyridinones, Pyridones | High diastereoselectivity in addition reactions | researchgate.net |
| Diastereoselective Cyclization | Control of new stereocenters by existing ones | Acyclic precursors with chiral centers | Stereodefined polysubstituted piperidines | nih.gov |
| Asymmetric Cyclopropanation | Indirect approach via cyclopropane (B1198618) ring opening | Tetrahydropyridine | Access to C3-functionalized piperidines | nih.gov |
Advanced Synthetic Transformations and Functionalization
Modern synthetic chemistry offers powerful tools for the late-stage functionalization of complex molecules, allowing for the diversification of piperidine scaffolds. These methods are particularly valuable for creating libraries of analogues for structure-activity relationship studies.
C-H functionalization has emerged as a highly efficient strategy for modifying the piperidine ring directly, avoiding the need for pre-functionalized starting materials. nih.gov By using appropriate directing groups and catalysts (often based on rhodium or palladium), specific C-H bonds at the C2, C3, or C4 positions can be selectively targeted for reactions such as arylation or alkylation. nih.govresearchgate.net While the C3 position can be deactivated towards certain C-H insertions due to the inductive effect of the nitrogen, indirect approaches have been developed. nih.gov For instance, an indirect C3 functionalization can be achieved through the asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening of the cyclopropane intermediate. nih.gov
Another advanced strategy involves the selective formation of an endo-cyclic iminium ion from a saturated N-alkyl piperidine. acs.org This intermediate can then be trapped by a variety of nucleophiles, enabling the introduction of diverse substituents at the α-position (C2 or C6) of the piperidine ring. This method has been successfully applied to the late-stage modification of complex bioactive molecules. acs.org
Functionalization is not limited to the piperidine ring itself. The aryl moiety of the side chain can also be modified. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to introduce a variety of substituents onto the methoxyphenyl ring, provided a suitable handle like a halide is present.
| Transformation | Description | Key Reagents/Catalysts | Target Position | Reference |
|---|---|---|---|---|
| Direct C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. | Dirhodium catalysts, Palladium catalysts | C2, C3, C4 | nih.govresearchgate.net |
| Iminium Ion Trapping | Selective formation of an endo-iminium ion followed by nucleophilic addition. | Oxidizing agent (for N-oxide formation), Acylating agent (e.g., PivCl) | C2, C6 (α-position) | acs.org |
| Cross-Coupling Reactions | Modification of the aryl side chain. | Palladium catalysts (e.g., Pd(OAc)2), Ligands, Base | Aryl Ring | beilstein-journals.org |
| Reductive Ring Opening | Used after asymmetric cyclopropanation to functionalize the C3 position. | Reducing agents | C3 | nih.gov |
General Principles of Structure-Activity Relationships in Piperidine Systems
The piperidine ring is a six-membered nitrogen-containing heterocycle that is prevalent in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse substituents in a defined three-dimensional space. researchgate.netnih.gov The biological activity of piperidine derivatives is highly dependent on the nature, position, and orientation of substituents on the heterocyclic ring. researchgate.net
Key principles governing the SAR of piperidine systems include:
The role of the basic nitrogen: The nitrogen atom in the piperidine ring is typically protonated at physiological pH. This positively charged center is often crucial for forming ionic interactions or salt bridges with acidic residues, such as aspartate or glutamate, in the binding pockets of target receptors or enzymes. rsc.orgacs.org
Stereochemistry and Conformation: The stereochemistry of substituents on the piperidine ring significantly influences biological activity. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions, leading to distinct spatial arrangements that affect receptor fit. nih.gov The introduction of substituents can also lead to the adoption of less common twist-boat or boat conformations to alleviate steric strain. ias.ac.in
Substitution Patterns: The activity and selectivity of piperidine-based ligands can be finely tuned by modifying substituents at various positions, most commonly the N-1 and C-4 positions. These modifications can alter the compound's affinity, efficacy, and pharmacokinetic properties. nbinno.com
The systematic exploration of these structural features allows medicinal chemists to fine-tune the pharmacological profile of piperidine-based drug candidates. nbinno.com
Influence of Substituents on the Piperidine Nitrogen Atom
The substituent on the piperidine nitrogen atom plays a pivotal role in determining the binding affinity and selectivity for various biological targets. acs.org This position is often a key vector for introducing groups that can interact with specific subpockets within a receptor binding site.
Studies on various piperidine-based ligands have demonstrated that the nature of the N-substituent is critical. For instance, in a series of μ-opioid receptor (MOR) agonists, the absence of a substitution on the nitrogen of the piperidine ring resulted in a significant decrease in binding affinity compared to N-substituted analogues. acs.org N-phenylalkyl groups, in particular, have been shown to extend into hydrophobic pockets within the receptor, enhancing opioid activity. researchgate.net
The size and character of the N-substituent can modulate activity and selectivity. For example, in a series of histamine (B1213489) H3 receptor agonists, N-aryl substitution on the piperidine ring was essential for high affinity. nih.gov Similarly, varying the N-alkyl substituent on piperidines, including N-benzyl, linear N-alkyl, and N-aryl groups, can be accomplished without affecting certain reaction selectivities, demonstrating the chemical tractability of this position for creating diverse analogues. acs.org Research on opioid receptor antagonists also highlights the importance of N-substituents in developing potent and selective compounds. nih.gov
| Base Scaffold | N-Substituent | Target | Activity |
| 4-(3-hydroxyphenyl)piperidin-4-ol | None | MOR | Greatly decreased binding |
| 4-(3-hydroxyphenyl)piperidin-4-ol | Dimethylaminomethyl | MOR | High binding affinity |
| 4-((1H-imidazol-4-yl)methyl)piperidine | Aryl groups | Histamine H3 | Moderate to high affinity |
| trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine | Various alkyl/aralkyl | Opioid Receptors | Potent and selective antagonism |
Modifications at the Piperidine 4-Position and their Pharmacological Impact
The 4-position of the piperidine ring is another critical site for modification, providing a vector to attach larger substituent groups that significantly influence the molecule's interaction with its target. The substituent at this position often dictates the primary pharmacology of the compound.
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. Substituents at the 4-position can exist in either an equatorial or axial orientation, and this preference has profound implications for biological activity. Generally, larger substituents prefer the more stable equatorial position to avoid steric clashes.
The conformational free energies of 4-substituted piperidines are nearly identical to those of analogous cyclohexanes for non-polar substituents like methyl and phenyl groups. nih.gov However, for polar substituents, protonation of the piperidine nitrogen can stabilize the axial conformer through electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In some cases, this stabilization can even reverse the conformational preference, making the axial form more favored upon protonation. nih.gov
The introduction of fluorine atoms can also have a significant impact on conformational preference, often favoring an axial orientation due to a combination of charge-dipole interactions, hyperconjugation, and dipole minimization. researchgate.netd-nb.info For instance, in cis-3-fluoro-4-methylpiperidine, a high axial preference for the fluorine atom is observed. researchgate.net Computational and experimental studies confirm that these subtle electronic and steric influences play a major role in determining the dominant conformation in solution. d-nb.info
In analogues of this compound, the phenyl ring is a key pharmacophoric element that often engages in hydrophobic and aromatic interactions within the receptor binding site. Modifying the substitution pattern on this ring can dramatically alter binding affinity and selectivity.
The position and electronic nature of substituents are crucial. For example, in a series of 4-phenylpiperidine (B165713) derivatives, a hydroxyl group at the meta-position of the phenyl ring was found to be critical for stabilizing the active conformation of the D2 receptor, mimicking the catechol moiety of dopamine (B1211576). gu.se Replacing this electron-donating hydroxyl group with an electron-withdrawing methylsulfonyl group led to a complete loss of intrinsic activity. gu.se
Similarly, in a series of potent opioid analgesics derived from 4-(4′-Chlorophenyl)-4-hydroxy piperidine, the introduction of a bromine atom at the 4-position of a linked phenylacyl group resulted in the most active compound tested. researchgate.net The electronic properties imparted by different substituents on the aromatic ring can influence interactions with the target protein, with electron-donating groups like methoxy (B1213986) often participating in specific hydrogen bonds or electrostatic interactions. acs.org The choice of substituent and its position (ortho, meta, or para) can fine-tune the electronic landscape of the molecule, thereby optimizing its pharmacological profile. nih.gov
| Base Scaffold | Phenyl Ring Substituent | Target | Effect on Activity |
| 4-Phenylpiperidine | 3-Hydroxyl | D2 Receptor | High intrinsic activity |
| 4-Phenylpiperidine | 3-Methylsulfonyl | D2 Receptor | Loss of intrinsic activity |
| 4-(4'-Chlorophenyl)-4-hydroxy piperidine derivative | 4-Bromo on linked phenylacyl | Opioid Receptor | Most active in series |
| Phenylpiperazine hydantoin (B18101) derivative | 4-Fluoro | 5-HT7 Receptor | High affinity and selectivity |
The three-carbon (propyl) linker connecting the piperidine and phenyl rings is a critical determinant of the spatial relationship between these two key pharmacophores. Altering the length, flexibility, or branching of this chain directly impacts how the molecule fits into its binding site.
Studies have shown that linker length is often optimal for specific targets. For monoamine oxidase (MAO) inhibitors based on a piperine (B192125) scaffold, the optimal length of the linker between the aromatic ring and the piperidine nitrogen was found to be between two and five carbons. acs.org Elongation of an alkyl tether in a series of piperazine-based sigma-1 (σ₁) receptor ligands generally improved selectivity for σ₁ receptors over serotonin (B10506) receptors. nih.gov
In a series of dual histamine H3 and sigma-1 receptor ligands, extending the alkyl chain length from two to four carbons between a biphenyl (B1667301) moiety and the piperidine nitrogen led to a decrease in affinity for the H3 receptor. acs.org This suggests that the propyl linker provides an optimal distance for simultaneous engagement with key interaction points in the receptor. Similarly, for piperidine-based monoamine transporter inhibitors, the nature of the side chain appendage plays a significant role in determining potency and selectivity between dopamine, norepinephrine, and serotonin transporters. nih.gov These findings underscore that the linker is not merely a passive spacer but an active component of the pharmacophore whose length and constitution are critical for achieving high affinity and selectivity. acs.orgresearchgate.net
Contribution of Specific Functional Groups to Receptor Binding and Efficacy
The Piperidine Nitrogen: As mentioned, the protonated nitrogen typically forms a strong ionic bond or salt bridge with a negatively charged amino acid residue (e.g., Aspartic acid, Glutamic acid) in the receptor. This interaction is often the primary anchor for the ligand. rsc.orgacs.org For instance, in sigma-1 receptors, this salt bridge with Glu172 is considered essential for high-affinity binding of piperidine derivatives. acs.org
The Methoxy Group Oxygen: The oxygen atom of the 4-methoxy group on the phenyl ring can act as a hydrogen bond acceptor. This can form a specific, directional interaction with a hydrogen bond donor residue (e.g., the hydroxyl group of a serine, threonine, or tyrosine) in the binding pocket, contributing to both affinity and selectivity. unina.it
The Phenyl Ring: The aromatic ring itself contributes to binding through hydrophobic interactions and van der Waals forces with nonpolar residues in the binding site. It can also engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or π-cation interactions with positively charged residues. acs.org
Hydroxyl Groups: The introduction of a hydroxyl group, particularly on the phenyl ring, can significantly enhance binding affinity. This group can act as both a hydrogen bond donor and acceptor, allowing for more extensive and specific interactions with the receptor. unina.itajchem-a.com
The precise combination and spatial arrangement of these functional groups dictate the molecule's ability to bind to its target with high affinity and to induce the conformational change required for a biological response. unina.it
Computational Approaches to SAR Elucidation
The exploration of the Structure-Activity Relationship (SAR) for this compound and its analogues has been significantly advanced through the use of computational modeling techniques. These in silico methods provide valuable insights into the molecular features governing the affinity and selectivity of these compounds, particularly for their primary targets, the sigma receptors. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling have been instrumental in rationalizing experimental findings and guiding the design of new, more potent, and selective ligands.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies have been pivotal in identifying the key physicochemical properties that influence the biological activity of piperidine-based ligands. For a series of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazines, which are structurally very similar to this compound, QSAR analysis revealed that the affinity for the sigma-1 receptor is largely dependent on the electronic features of the substituents on the phenyl ring. This study highlighted the importance of electronic parameters, such as the Swain-Lupton constant, in determining the binding affinity.
In another study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, QSAR models demonstrated that hydrophobic interactions are a primary driver for sigma-1 receptor binding. The models were able to distinguish between high and low-affinity binders based on the substitution patterns on the aromatic rings. Specifically, para-substituted compounds were generally found to be more potent, a finding that was quantitatively supported by the QSAR equations. These models not only help in understanding the SAR but also serve as predictive tools for estimating the activity of newly designed analogues.
Molecular Docking
Molecular docking simulations have provided a detailed view of the binding modes of this compound analogues within the active site of their target receptors. For sigma-1 receptor ligands, docking studies have consistently shown that the protonated piperidine nitrogen forms a crucial ionic interaction with a key acidic residue, such as Glutamate 172 (Glu172), in the receptor's binding pocket.
The arylpropyl moiety of these ligands typically occupies a hydrophobic pocket within the receptor. The nature and substitution of the aromatic ring, as well as the length of the propyl linker, have been shown to significantly influence the binding affinity. For instance, docking studies on various piperidine derivatives have illustrated how different substituents on the phenyl ring can either enhance or diminish binding through steric and electronic effects. The methoxy group in this compound, for example, is positioned to make favorable hydrophobic contacts within the binding site. The models generated from these docking studies are invaluable for visualizing and understanding the ligand-receptor interactions at an atomic level, thereby facilitating the rational design of new compounds with improved binding characteristics.
Pharmacophore Modeling
Pharmacophore modeling is another powerful computational tool that has been used to define the essential three-dimensional arrangement of chemical features required for biological activity. For sigma-1 receptor ligands, pharmacophore models typically consist of a positively ionizable feature (representing the protonated piperidine nitrogen), one or more hydrophobic regions (corresponding to the aromatic and propyl groups), and sometimes hydrogen bond acceptor/donor features.
A common pharmacophore model for sigma-1 ligands includes a basic nitrogen atom and two hydrophobic sites. The distances between these features are critical for optimal receptor binding. By aligning a series of active compounds to a common pharmacophore, researchers can identify the key structural elements that are essential for activity. These models can then be used as 3D queries to screen virtual libraries for new compounds with the desired pharmacological profile. The insights gained from pharmacophore modeling complement those from QSAR and molecular docking, providing a comprehensive understanding of the SAR of this compound analogues.
To illustrate the data used in such computational studies, the following table presents the sigma-1 (σ1) and sigma-2 (σ2) receptor binding affinities for a series of substituted 4-aroylpiperidine analogues.
| Compound | R | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 7a | 4-F | 2.11 | 913 | 433 |
| 7b | 2-Cl | 43.1 | 87.2 | 2 |
| 7c | 4-Cl | 2.33 | >1000 | >429 |
| 7d | 2-Br | 20.1 | 43.1 | 2 |
| 7e | 4-Br | 1.11 | 677 | 610 |
| 7f | 4-CH3 | 2.89 | 935 | 324 |
Data sourced from a study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands.
Pharmacological Target Engagement and Mechanistic Investigations of 4 3 4 Methoxyphenyl Propyl Piperidine Derivatives
Receptor Binding Profiling and Ligand Interactions
Derivatives of the 4-phenylpiperidine (B165713) scaffold have been extensively studied for their interactions with opioid receptors. Research has primarily focused on understanding the structure-activity relationships that govern their affinity and functional effects at the µ (mu), κ (kappa), and δ (delta) opioid receptors.
A significant body of work has established that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of pure opioid receptor antagonists. The nature of the N-substituent plays a crucial role in modulating the antagonist potency and receptor selectivity of these compounds. For instance, replacing an N-methyl group with an N-phenylpropyl group has been shown to significantly increase the antagonist potency at both µ and κ receptors, without imparting any agonist activity.
Functional assays, such as the [³⁵S]GTPγS binding assay, have been instrumental in characterizing the activity of these derivatives. These studies have revealed that many of the N-substituted 4-(3-hydroxyphenyl)piperidines act as opioid receptor antagonists at the µ and κ receptors. Furthermore, with some exceptions, these compounds also exhibit antagonist properties at the δ opioid receptor. The antagonist properties of these compounds are not solely dependent on the type of N-substituent.
The presence and orientation of methyl groups on the piperidine (B6355638) ring also influence the pharmacological profile. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as a novel class of pure opioid receptor antagonists.
Table 1: Opioid Receptor Binding Affinity and Functional Activity of Selected 4-Phenylpiperidine Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (Ke, nM) | Activity |
|---|---|---|---|---|
| N-Phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | µ | - | Potent Antagonist | Antagonist |
| N-Phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | κ | - | Potent Antagonist | Antagonist |
| N-Methyl-4-(3-hydroxyphenyl)piperidine | µ | - | Weak Antagonist | Antagonist |
| N-Methyl-4-(3-hydroxyphenyl)piperidine | κ | - | Weak Antagonist | Antagonist |
| N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine | µ | - | Potent Antagonist | Antagonist |
| N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine | κ | - | Potent Antagonist | Antagonist |
| N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine | δ | - | Antagonist | Antagonist |
The 4-arylpiperidine scaffold is also a key feature in a number of histamine (B1213489) receptor ligands, particularly antagonists of the H1 and H3 subtypes. Histamine receptors, which are G-protein coupled receptors (GPCRs), are involved in a wide range of physiological processes.
Research into dual-acting ligands has identified piperidine-based compounds with high affinity for both histamine H3 and sigma-1 receptors. For instance, a series of 4-pyridylpiperidine derivatives demonstrated potent activity at both of these targets. In contrast, replacing the piperidine core with a piperazine (B1678402) moiety often leads to a significant decrease in affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor, highlighting the structural importance of the piperidine ring for dual activity.
Functional studies have confirmed that some of these piperidine derivatives act as inverse agonists at the human H3 receptor. For example, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649) was identified as a potent and selective nonimidazole inverse agonist at the recombinant human H3 receptor, behaving as a competitive antagonist with a Ki value of 0.16 nM and as an inverse agonist with an EC50 of 1.5 nM. nih.gov
While the focus has been more on H3 receptors, some 4-substituted piperidine derivatives have also been evaluated for their H1 receptor antagonist activity. For example, new 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment were found to be moderate to potent in vitro histamine H1-receptor antagonists. nih.gov
Table 2: Histamine Receptor Binding Affinity of Selected Piperidine Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| 4-Pyridylpiperidine derivative | H3 | 7.7 |
| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649) | H3 | 0.16 |
Sigma receptors, which are now understood to be distinct from opioid receptors, are classified into two subtypes: σ-1 and σ-2. The 4-arylpiperidine scaffold has been incorporated into numerous ligands targeting these receptors.
As mentioned previously, several piperidine derivatives have been identified as high-affinity ligands for the σ-1 receptor, often in conjunction with affinity for the histamine H3 receptor. The piperidine moiety appears to be a critical structural element for this dual activity. For example, certain 4-pyridylpiperidine derivatives have shown high affinity for both H3 and σ-1 receptors.
Furthermore, studies on new piperidine-based alkylacetamide derivatives have led to the development of compounds with mixed affinity towards both σ-1 and σ-2 receptor subtypes. These findings suggest that the piperidine core can be effectively utilized to design ligands with varying selectivity profiles for the two sigma receptor subtypes.
Table 3: Sigma Receptor Binding Affinity of Selected Piperidine Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| 4-Pyridylpiperidine derivative | σ-1 | 4.5 |
| Piperidine-based alkylacetamide derivative | σ-1 | Varies |
| Piperidine-based alkylacetamide derivative | σ-2 | Varies |
The 4-arylpiperidine and related 4-arylpiperazine structures are core components of many ligands that interact with dopamine (B1211576) receptors, particularly the D2 subtype. These receptors are key targets for antipsychotic and antiparkinsonian drugs.
A series of N-substituted 4-arylpiperidines have been investigated for their affinity and functional activity at D2 and D3 dopamine receptors. For instance, N-phenylpiperazine analogs have been shown to bind with high affinity to the D3 receptor, with substantial selectivity over the D2 receptor. nih.govnih.gov The interaction of these ligands often involves a bitopic binding mode, where different parts of the molecule interact with distinct pockets within the receptor.
Functional assays have been employed to characterize the activity of these compounds. For example, aripiprazole, which contains a phenylpiperazine moiety, is known to be a partial agonist at the D2 receptor. uobaghdad.edu.iq It exhibits a unique functional profile, acting as a partial agonist for Gαi/o signaling while being a robust antagonist for Gβγ signaling. uobaghdad.edu.iq This functional selectivity highlights the complex ways in which these ligands can modulate receptor activity.
Table 4: Dopamine Receptor Binding Affinity of Selected Piperidine/Piperazine Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| N-Phenylpiperazine analog (Compound 6a) | D3 | Nanomolar range | - |
| Aripiprazole | D2 | High affinity | Partial Agonist |
Arylpiperazine and arylpiperidine derivatives are well-established classes of ligands for serotonin (B10506) receptors, with a particular focus on the 5-HT1A subtype. This receptor is implicated in mood and anxiety disorders.
Numerous studies have demonstrated that incorporating a 4-alkyl-1-arylpiperazine or piperidine scaffold can lead to high-affinity ligands for the 5-HT1A receptor. For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.comsemanticscholar.org
In terms of functional activity, many arylpiperazine ligands of the 5-HT1A receptor have been shown to preferentially activate the cAMP signaling pathway over the recruitment of β-arrestin-2. nih.gov This indicates a functional selectivity that differs from the endogenous agonist serotonin. nih.gov For instance, the arylpiperazine derivative befiradol (B1667908) is a selective 5-HT1A receptor agonist with analgesic properties. biorxiv.org Functional studies have shown that it promotes the recruitment of β-arrestin 2. biorxiv.org
Table 5: Serotonin 5-HT1A Receptor Binding Affinity and Functional Activity of Selected Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 | - |
| Befiradol | 5-HT1A | High affinity | Agonist |
Beyond the well-characterized interactions with opioid, histamine, sigma, dopamine, and serotonin receptors, derivatives of the 4-arylpiperidine scaffold have been found to engage with other GPCRs, including muscarinic and adrenergic receptors.
Some piperidine derivatives have been investigated for their activity at muscarinic acetylcholine (B1216132) receptors. For instance, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) has been identified as a selective allosteric agonist of the muscarinic M1 receptor. doi.orgnih.gov This compound activates the receptor by binding to a site distinct from the classic orthosteric site. doi.orgnih.gov Additionally, certain 4-(diphenylmethyl)-1-piperazine derivatives, while being potent H1 antagonists, displayed only weak antagonist activity at the muscarinic M3 receptor. nih.gov
Interactions with adrenergic receptors have also been noted. For example, the functionally selective 5-HT1A receptor agonist ST171, which has a complex chemical structure, also showed high affinity for the α1A-adrenergic receptor. biorxiv.org Furthermore, there is evidence of interactions between adrenergic agonists and opioid receptors, suggesting a potential for cross-modulation between these systems. mdpi.com
These findings underscore the promiscuous nature of the 4-arylpiperidine scaffold and its potential to be adapted for targeting a wide array of GPCRs, opening avenues for the development of novel multitarget ligands.
Enzyme Inhibition Studies
Acetylcholinesterase Inhibition
The piperidine nucleus is a key structural feature in many compounds designed as acetylcholinesterase (AChE) inhibitors. nih.gov However, a review of the scientific literature did not yield specific studies investigating the acetylcholinesterase inhibitory activity of 4-[3-(4-methoxyphenyl)propyl]piperidine derivatives. While various piperidine alkaloids and other derivatives have been shown to inhibit AChE, with some demonstrating IC50 values in the micromolar range, data directly pertaining to the this compound scaffold is not available. nih.gov
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, and their mechanism of action involves binding to the zinc ion in the enzyme's active site. nih.gov Some research has explored the synthesis of 4-substituted pyridine-3-sulfonamide (B1584339) derivatives as CA inhibitors, with some compounds showing nanomolar activity against specific isoforms like hCA IX and hCA XII. nih.gov However, there is no available research specifically evaluating derivatives of this compound for their potential to inhibit carbonic anhydrase.
Lipoxygenase Inhibition
Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development. nih.gov Various chemical scaffolds have been investigated for their LOX inhibitory potential. nih.govnih.gov Despite the interest in piperidine-containing compounds for various therapeutic applications, a detailed search of the scientific literature did not reveal any studies focused on the lipoxygenase inhibitory properties of this compound derivatives.
Ion Channel Modulation
T-type Calcium Channel Inhibition
T-type calcium channels are recognized as therapeutic targets for conditions such as neuropathic pain. nih.gov Research into novel T-type calcium channel blockers has explored various piperidine-containing structures. Studies on spiro-azetidines and azetidinones with a piperidine moiety have been conducted to evaluate their potential as blockers of the Ca(V)3.2 channel. nih.gov Furthermore, series of 1,4-substituted piperidines have been identified as potent and selective T-type calcium channel antagonists. researchgate.net While these studies highlight the potential of the piperidine scaffold for T-type calcium channel modulation, specific investigations into the activity of this compound derivatives on these channels have not been reported.
In Vitro Biological Activity Characterization
While specific data on the enzymatic and ion channel inhibition of this compound derivatives is limited, broader in vitro biological activities of related compounds have been explored.
Derivatives of 3-(4-methoxyphenyl)azetidine (B1594139) have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. 117.244.107 One promising compound from this series, 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile, demonstrated an EC50 value of 0.03 μM against the U251 cancer cell line. 117.244.107 Another derivative, 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile, also showed notable potency against several cancer cell lines. 117.244.107
The broader class of piperidine derivatives has been investigated for a range of in vitro activities, including anticancer, antioxidant, and anti-inflammatory effects. researchgate.netresearchgate.netnih.gov For instance, certain piperidine-dihydropyridine hybrid compounds have shown significant anticancer potential against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines, with IC50 values in the micromolar range. researchgate.net
In the context of antioxidant activity, various piperidine-containing compounds have been assessed using assays such as DPPH radical scavenging. researchgate.net Compounds with electron-donating groups, like methoxy (B1213986) substituents, on the phenyl ring have exhibited significant free radical scavenging activity. researchgate.net Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated antioxidant activity comparable to or greater than ascorbic acid in DPPH assays. nih.gov
Regarding anti-inflammatory properties, a study on 4-benzylpiperidine (B145979) revealed its ability to inhibit protein denaturation and proteinase activity in a dose-dependent manner, suggesting potential anti-inflammatory effects. innovareacademics.in Furthermore, novel carboxamide and thioamide derivatives incorporating a benzophenone (B1666685) and piperidine nucleus have exhibited anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov
Table 1: In Vitro Anticancer Activity of Selected 3-(4-Methoxyphenyl)azetidine Derivatives
| Compound Name | Cancer Cell Line | EC50 (μM) |
|---|---|---|
| 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile | U251 | 0.03 117.244.107 |
| 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile | HepG2 | Data not specified 117.244.107 |
| 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile | U251 | Data not specified 117.244.107 |
| 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile | A431 | Data not specified 117.244.107 |
| 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile | 786-O | Data not specified 117.244.107 |
| Doxorubicin (Standard) | U251 | 0.07 117.244.107 |
Table 2: In Vitro Anticancer Activity of Piperidine-Dihydropyridine Hybrid Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Various Derivatives | A-549 | 15.94 - 48.04 researchgate.net |
| Various Derivatives | MCF-7 | 24.68 - 59.12 researchgate.net |
Table 3: In Vitro Anti-Inflammatory Activity of Piperidine Derivatives
| Compound/Assay | Activity |
|---|---|
| 4-Benzylpiperidine | Dose-dependent inhibition of protein denaturation and proteinase activity innovareacademics.in |
| Carboxamide and Thioamide derivatives of benzophenone and piperidine | 52 to 67% inhibition of edema in carrageenan-induced foot pad edema assay (30 mg/kg p.o.) nih.gov |
Elucidation of Molecular Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects in part through the induction of apoptosis. Studies on (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives demonstrated that the most active compound, 3a , is a potent inducer of apoptosis. This was confirmed through LDH assays and DNA fragmentation analysis, which are characteristic markers of apoptotic cell death.
The molecular mechanisms often involve the modulation of key regulatory proteins in the apoptotic cascade. Several studies on piperidine derivatives have highlighted their ability to alter the expression of the Bcl-2 family of proteins, which are central to the intrinsic mitochondrial pathway of apoptosis. For instance, treatment with certain piperidine-containing compounds can lead to an increase in the levels of the pro-apoptotic protein Bax and a corresponding decrease in the expression of the anti-apoptotic protein Bcl-2. This disruption of the Bcl-2/Bax balance is a critical step that leads to mitochondrial dysfunction and the subsequent activation of caspases, ultimately executing the apoptotic program. Furthermore, some trans-platinum piperidine derivatives have been shown to cause apoptotic cell death, as evidenced by early phosphatidylserine (B164497) exposure and the activation of caspases.
In addition to inducing apoptosis, derivatives of the piperidine scaffold have been found to interfere with the normal progression of the cell cycle in cancer cells. Cell cycle analysis of leukemia cells treated with the active compound 3a from the (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone series indicated a perturbation of the cell cycle.
The biological effects of piperidine derivatives, including their anticancer activities, are often mediated by their ability to modulate critical intracellular signaling pathways. The piperidine ring is a component of compounds that have been shown to regulate several crucial signaling pathways essential for cancer cell survival and proliferation. These pathways include the STAT-3, NF-κB, and PI3K/Akt signaling cascades.
For example, tryptanthrin (B1681603) derivatives have been shown to exert their anti-tumor effects by modulating the Akt and MAPK signaling pathways in human hepatocellular carcinoma cells. Inhibition of the PI3K/Akt pathway, a central node in cell survival and growth, can lead to decreased proliferation and induction of apoptosis. Similarly, modulation of the MAPK pathways, such as JNK and p38, can also influence cell fate. By interfering with these complex signaling networks, this compound derivatives can effectively disrupt the processes that drive cancer progression.
Computational and Molecular Modeling Studies
Computational and molecular modeling studies have become indispensable tools in modern drug discovery and development. These in silico approaches provide profound insights into the interactions between a ligand, such as this compound, and its biological target at an atomic level. By simulating these interactions, researchers can predict binding affinities, elucidate the mechanism of action, and guide the rational design of more potent and selective derivatives. This section delves into the specific computational methodologies employed to investigate the pharmacological profile of this compound and its analogs, focusing on ligand-target docking, molecular dynamics simulations, and pharmacophore model generation.
Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each conformation.
In the context of this compound derivatives, docking studies are crucial for understanding their engagement with pharmacological targets, most notably the sigma-1 (σ1) receptor. The protonated piperidine nitrogen is a key feature, expected to form a salt bridge with acidic residues in the receptor's binding pocket, such as Glutamic acid 172 (Glu172) and Aspartic acid 126 (Asp126). The 4-methoxyphenylpropyl moiety is predicted to occupy hydrophobic pockets within the receptor.
Table 1: Representative Docking Scores of Piperidine-Based Ligands at the Sigma-1 Receptor No specific data is available for this compound in the reviewed literature. The following table is a representative example based on similar compounds.
| Derivative | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
| N-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolineethanamine | Sigma-1 | -11.62 | Glu172, Asp126, Tyr103 |
| 3-Amino-N-(2-fluoro-3-(trifluoromethyl)benzyl]-3-phenylpropanamide | Sigma-1 | -12.41 | Glu172, Phe107, Tyr206 |
| 1-[(4-Methoxyphenoxy)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanol | Sigma-1 | -11.95 | Glu172, Ile124, Leu182 |
These interactions, primarily a combination of electrostatic interactions with the protonated amine and hydrophobic interactions with the aromatic and alkyl portions of the ligands, are critical for stabilizing the ligand-receptor complex.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that may occur upon ligand binding. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex over time.
For a derivative like this compound bound to a target such as the sigma-1 receptor, MD simulations can:
Assess the stability of the docked pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the initial docking pose is stable. A stable complex will exhibit minimal fluctuations in its RMSD.
Characterize key intermolecular interactions: MD simulations allow for the detailed analysis of hydrogen bonds, salt bridges, and hydrophobic contacts, including their duration and geometry throughout the simulation.
Calculate binding free energies: More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which correlates with the ligand's potency.
Table 2: Key Parameters from Molecular Dynamics Simulations of Ligand-Receptor Complexes No specific data is available for this compound in the reviewed literature. The following table is a representative example based on analogous systems.
| System | Simulation Time (ns) | Average RMSD (Ligand) (Å) | Key Stable Interactions |
| Sigma-1 Receptor with Haloperidol (B65202) | 100 | 1.5 ± 0.3 | Salt bridge with Glu172, π-π stacking with Tyr103 |
| Dopamine D2 Receptor with a Piperazine ligand | 200 | 2.1 ± 0.5 | Salt bridge with Asp114, hydrophobic interactions |
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are generated based on the structures of a set of known active ligands or from the ligand-binding site of a receptor.
For ligands of the sigma-1 receptor, pharmacophore models consistently highlight several key features that are also present in the structure of this compound. nih.gov These features typically include:
A positive ionizable (PI) feature: This corresponds to the protonated nitrogen atom of the piperidine ring, which is crucial for the primary interaction with the receptor. researchgate.net
One or more hydrophobic (HYD) or aromatic (AR) features: The 4-methoxyphenylpropyl group provides these features, which are essential for anchoring the ligand in the hydrophobic regions of the binding pocket. nih.gov
Defined spatial relationships: The distances and angles between these pharmacophoric features are critical for proper alignment and optimal binding within the receptor.
Pharmacophore models are validated by their ability to distinguish between active and inactive compounds in a database search. A well-validated model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel potential ligands.
Table 3: Common Pharmacophoric Features for Sigma-1 Receptor Ligands
| Pharmacophoric Feature | Corresponding Moiety in this compound | Importance for Binding |
| Positive Ionizable (PI) | Protonated Piperidine Nitrogen | Forms key electrostatic interaction with acidic residues (e.g., Glu172) |
| Hydrophobic (HYD) | Propyl chain | Occupies a hydrophobic pocket, contributing to binding affinity |
| Aromatic (AR) | 4-Methoxyphenyl ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding site |
The generation and validation of such models are instrumental in the lead optimization process, allowing for the design of new derivatives of this compound with potentially improved affinity and selectivity.
Lead Optimization and Drug Design Strategies Utilizing the 4 3 4 Methoxyphenyl Propyl Piperidine Scaffold
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery aimed at identifying novel chemotypes with improved properties while retaining the biological activity of a parent compound. namiki-s.co.jp These approaches are particularly relevant to the 4-[3-(4-methoxyphenyl)propyl]piperidine core structure in the pursuit of enhanced potency, selectivity, and pharmacokinetic profiles.
Scaffold Hopping: This strategy involves replacing the central piperidine (B6355638) ring with other cyclic systems to explore new intellectual property space and overcome potential liabilities associated with the original scaffold. dundee.ac.uk For the this compound framework, potential scaffold hops could include replacing the piperidine with a piperazine (B1678402), morpholine, or pyrrolidine (B122466) ring. Each modification would alter the compound's three-dimensional shape, basicity, and hydrogen bonding capacity, potentially leading to differential interactions with biological targets. For instance, the introduction of a second nitrogen atom in a piperazine ring could offer an additional point for interaction or modification.
Bioisosteric Replacement: This approach focuses on substituting specific functional groups within the molecule with other groups that have similar physical or chemical properties, with the goal of improving the compound's drug-like characteristics. spirochem.comcambridgemedchemconsulting.com In the context of the this compound scaffold, several bioisosteric replacements can be envisioned:
Methoxyphenyl Group: The methoxy (B1213986) group on the phenyl ring is a common site for bioisosteric modification. It could be replaced with other small electron-donating or electron-withdrawing groups such as a hydroxyl, halo, or cyano group to modulate electronic properties and metabolic stability. cambridgemedchemconsulting.com Furthermore, the entire phenyl ring could be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene (B33073) to alter solubility and target interactions.
Propyl Linker: The flexibility of the propyl linker can be modified by introducing conformational constraints, such as double or triple bonds, or by incorporating it into a ring system. This can lock the molecule into a more bioactive conformation and improve receptor affinity.
Piperidine Ring: Substitutions on the piperidine ring itself can influence potency and selectivity. For example, the introduction of methyl groups, as seen in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, has been shown to impact opioid receptor antagonist properties.
| Strategy | Original Moiety | Potential Replacement | Rationale |
|---|---|---|---|
| Scaffold Hopping | Piperidine | Piperazine, Morpholine, Pyrrolidine | Explore new chemical space, alter basicity and hydrogen bonding patterns. |
| Bioisosteric Replacement | 4-Methoxyphenyl | 4-Hydroxyphenyl, 4-Fluorophenyl, Pyridyl | Modulate electronics, metabolic stability, and target interactions. |
| Bioisosteric Replacement | Propyl Linker | Propenyl, Propynyl, Cyclopropyl | Introduce conformational constraints to enhance receptor affinity. |
| Bioisosteric Replacement | Piperidine | Substituted Piperidines (e.g., methyl) | Influence potency and selectivity through steric and electronic effects. |
Fragment-Based Drug Design (FBDD) Applications
Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying low-molecular-weight fragments that bind to a biological target. nih.govbu.edu These fragments are then grown, linked, or optimized to produce a high-affinity lead compound. The this compound scaffold can be deconstructed into key fragments that can be utilized in an FBDD approach.
The primary fragments of this scaffold are:
The 4-substituted piperidine core
The methoxyphenyl moiety
The propyl linker
In an FBDD campaign, these fragments could be screened individually against a target of interest. For example, a library of substituted piperidines could be screened to identify the optimal substitution pattern for binding. rsc.org Similarly, various substituted phenyl fragments could be tested to determine the most favorable electronic and steric requirements at that position. Once initial fragment hits are identified, they can be linked together, for instance, using the propyl chain as a flexible linker, to generate a more potent lead compound. The modular nature of the this compound structure makes it highly amenable to this synthetic and iterative design process. The exploration of 3D-shaped fragments based on piperidine and other saturated heterocycles is a growing area of interest in FBDD to move away from flat, two-dimensional structures. researchgate.net
| Fragment | Potential for Screening Library | Information Gained |
|---|---|---|
| 4-Substituted Piperidine | Library of piperidines with diverse substituents at the 4-position. | Optimal substitution for target binding and selectivity. |
| Methoxyphenyl | Library of substituted phenyl and heteroaryl fragments. | Favorable electronic and steric properties for interaction with the target. |
| Propyl Linker | Varies in length and rigidity. | Optimal distance and orientation between the piperidine and phenyl moieties. |
Design and Synthesis of Dual-Target Ligands
The development of dual-target or multi-target ligands is a promising strategy for treating complex diseases such as neurodegenerative disorders, where multiple biological pathways are implicated. nih.govmdpi.com The this compound scaffold provides a versatile framework for designing ligands that can interact with more than one target.
For example, derivatives of this scaffold have been investigated for their activity at both sigma (σ) receptors and other targets like the C-C chemokine receptor 2 (CCR2). nih.govnih.gov The piperidine moiety is a common structural feature in many sigma receptor ligands, while the substituted phenylpropyl portion can be modified to confer affinity for a secondary target. polimi.it The design of such dual-target ligands often involves a "linked pharmacophore" approach, where two distinct pharmacophores are connected via a linker. In the case of this compound, the piperidine could serve as one pharmacophore, and the methoxyphenylpropyl group as the other, or modifications of it.
The synthesis of such dual-target ligands would involve modular chemical strategies that allow for the variation of both the heterocyclic core and the aromatic substituent. This enables the fine-tuning of the affinity and activity at each target to achieve a balanced pharmacological profile. For instance, a series of 4-substituted piperidines and piperazines have been synthesized and evaluated as balanced affinity μ opioid receptor (MOR) agonists and δ opioid receptor (DOR) antagonists. nih.gov
| Target Combination | Design Strategy | Potential Therapeutic Area |
|---|---|---|
| Sigma-1 Receptor / CCR2 | Linked pharmacophore approach with modifications to the phenylpropyl tail. | Neuroinflammation, Neuropathic Pain |
| μ Opioid Receptor / δ Opioid Receptor | Modification of the piperidine core and linker length. | Chronic Pain with reduced side effects |
| Histamine (B1213489) H3 Receptor / Sigma-1 Receptor | Incorporation of key pharmacophoric elements for both targets onto the piperidine scaffold. polimi.it | Neuropathic Pain, Cognitive Disorders |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular and in vivo systems. The this compound scaffold can be adapted for the development of chemical probes due to its potential for high-affinity and selective binding to various receptors.
To serve as a reliable chemical probe, a compound based on this scaffold would need to exhibit high potency for its intended target and well-characterized selectivity against other related targets. Modifications to the methoxyphenyl ring, for example, could be used to introduce a "tag" for visualization or pull-down experiments, such as a fluorescent group or a biotin (B1667282) moiety. Alternatively, a reactive group could be incorporated to allow for covalent labeling of the target protein, facilitating its identification and characterization. The development of such probes is crucial for target validation and for elucidating the biological roles of newly discovered proteins.
Radiolabeled Ligands for Imaging and Receptor Occupancy Studies
Radiolabeling the this compound scaffold with positron-emitting isotopes (e.g., ¹¹C or ¹⁸F) or single-photon emitting isotopes (e.g., ¹²³I) can enable its use as a tracer for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These imaging modalities allow for the non-invasive visualization and quantification of target receptors in the living brain and peripheral organs.
Derivatives of the this compound scaffold are promising candidates for radiolabeling due to their potential to target receptors implicated in neurological and psychiatric disorders, such as sigma receptors. nih.gov For PET imaging, a common strategy would be to replace the methoxy group with a hydroxy group to serve as a precursor for O-¹¹C-methylation using [¹¹C]methyl triflate. For SPECT imaging, an iodine atom could be introduced onto the phenyl ring, allowing for radioiodination.
These radiolabeled ligands are invaluable tools for:
Receptor Occupancy Studies: Determining the extent to which a drug candidate engages with its target in the brain at therapeutic doses.
Disease Diagnosis: Visualizing changes in receptor density associated with various diseases.
Pharmacokinetic Studies: Tracking the distribution and clearance of the compound in the body.
The development of selective and high-affinity radioligands based on this scaffold could significantly advance our understanding of the roles of their target receptors in health and disease.
| Isotope | Imaging Modality | Labeling Strategy | Application |
|---|---|---|---|
| ¹¹C | PET | O-¹¹C-methylation of a desmethyl precursor. | Receptor occupancy, neuroreceptor mapping. |
| ¹⁸F | PET | Introduction of a fluoroalkyl group or fluorination of the aromatic ring. | Longer-lived tracer for more complex imaging protocols. |
| ¹²³I / ¹²⁵I | SPECT / Autoradiography | Radioiodination of an iodinated or stannylated precursor. nih.gov | Preclinical and clinical imaging of receptor distribution. |
Future Directions and Research Perspectives in Piperidine Chemistry
Identification of Novel Biological Targets for Piperidine (B6355638) Derivatives
The therapeutic versatility of piperidine derivatives stems from their ability to interact with a wide range of biological targets. nih.govnih.gov While established targets include opioid receptors, sigma receptors, and various enzymes like acetylcholinesterase, ongoing research continues to unveil novel proteins and pathways that can be modulated by these heterocyclic compounds. polyu.edu.hk The exploration of these new frontiers is critical for expanding the therapeutic applications of molecules such as 4-[3-(4-Methoxyphenyl)propyl]piperidine.
Recent research has pointed towards several promising and less-conventional biological targets for piperidine-containing molecules. These include:
Ion Channels: Specific subtypes of voltage-gated and ligand-gated ion channels are emerging as important targets for the treatment of neurological and cardiovascular disorders. The conformational flexibility of the piperidine ring allows for precise interactions within the complex topographies of ion channel pores and allosteric sites.
Protein-Protein Interactions (PPIs): The disruption of disease-relevant PPIs is a challenging but highly sought-after therapeutic strategy. The three-dimensional nature of piperidine scaffolds can be exploited to mimic key amino acid residues and disrupt these critical interactions in cancer and inflammatory diseases.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as key players in various pathologies. Piperidine derivatives are being investigated for their potential to selectively inhibit these enzymes, offering new avenues for cancer therapy and the treatment of genetic disorders.
G-Protein Coupled Receptor (GPCR) Allosteric Modulators: Rather than directly competing with the natural ligand at the orthosteric site, allosteric modulators bind to a distinct site on the receptor, offering greater selectivity and a more nuanced pharmacological response. The piperidine moiety can serve as a core scaffold for the development of such sophisticated modulators for a variety of GPCRs implicated in metabolic and central nervous system diseases.
The identification and validation of these novel targets will undoubtedly fuel the design and synthesis of new piperidine derivatives with unprecedented therapeutic potential, building upon the foundational structure of compounds like this compound.
Advancements in Asymmetric Synthesis of Piperidine Scaffolds
The biological activity of chiral piperidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods is paramount for accessing enantiomerically pure compounds. mdpi.com Recent years have witnessed significant progress in the asymmetric synthesis of piperidine scaffolds, moving beyond classical approaches to more sophisticated and atom-economical strategies.
Several cutting-edge methodologies are transforming the landscape of chiral piperidine synthesis:
Transition Metal Catalysis:
Asymmetric Hydrogenation: Iridium- and rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) and its derivatives have emerged as powerful tools for the synthesis of chiral piperidines with high enantioselectivity. polyu.edu.hk
C-H Functionalization: Rhodium-catalyzed C-H activation and functionalization allows for the direct introduction of substituents onto the piperidine ring with excellent control over regioselectivity and stereoselectivity. nih.gov
Gold-Catalyzed Cyclization: Gold catalysts have been effectively employed in the intramolecular cyclization of nitrogen-containing enynes to construct the piperidine ring in a stereocontrolled manner.
Organocatalysis: Chiral Brønsted acids and amines have been successfully utilized to catalyze a variety of reactions, including aza-Diels-Alder and Mannich reactions, to produce highly functionalized and enantioenriched piperidine derivatives.
Biocatalysis: The use of enzymes, such as imine reductases and transaminases, offers an environmentally friendly and highly selective approach to the synthesis of chiral piperidines under mild reaction conditions.
These advanced synthetic methods not only facilitate the efficient production of known piperidine-containing drugs but also enable the creation of novel and structurally complex derivatives with precisely controlled three-dimensional arrangements, which is crucial for optimizing their interaction with biological targets.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of piperidine derivatives is no exception. mdpi.com These computational tools are being increasingly integrated into the research and development pipeline to accelerate the identification of promising drug candidates and to optimize their properties.
Key applications of AI and ML in the context of piperidine chemistry include:
Predictive Modeling:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build robust QSAR models that can predict the biological activity of novel piperidine derivatives based on their chemical structure. researchgate.net This allows for the rapid virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing.
ADMET Prediction: AI-powered models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of piperidine-based compounds at an early stage of the drug discovery process, helping to reduce the attrition rate of drug candidates in later stages of development.
De Novo Drug Design: Generative AI models can design entirely new piperidine-based molecules with desired pharmacological profiles. nih.gov These models learn from vast datasets of known active compounds and can generate novel structures that are predicted to be potent and selective for a specific biological target.
Virtual Screening: AI-driven virtual screening platforms can rapidly screen millions of virtual compounds against a biological target of interest, identifying those with the highest probability of binding and biological activity. This significantly reduces the time and cost associated with traditional high-throughput screening.
The synergy between computational approaches and experimental validation is creating a more efficient and data-driven paradigm for the discovery of next-generation piperidine-based therapeutics.
Potential for Functionalization and Derivatization for Specialized Therapeutic Applications
The core structure of this compound offers numerous opportunities for chemical modification to generate a diverse library of analogs with tailored therapeutic properties. The strategic functionalization of both the piperidine ring and the methoxyphenylpropyl side chain can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles for a range of specialized applications.
Table 1: Potential Functionalization Sites and Their Therapeutic Implications
| Functionalization Site | Potential Modifications | Potential Therapeutic Applications |
|---|---|---|
| Piperidine Nitrogen | Alkylation, Acylation, Arylation | Modulation of receptor binding, improvement of CNS penetration, alteration of metabolic stability. |
| Piperidine Ring (C2, C3, C5, C6) | Introduction of alkyl, aryl, hydroxyl, or amino groups | Enhancement of target selectivity, creation of new chiral centers, improvement of binding affinity. |
| Propyl Linker | Variation of chain length, introduction of rigidity (e.g., double or triple bonds) | Optimization of the distance and orientation between the piperidine and phenyl rings for optimal target engagement. |
| Methoxyphenyl Ring | Substitution with different electron-donating or electron-withdrawing groups, replacement with other aromatic or heterocyclic systems | Fine-tuning of electronic properties for improved binding, alteration of metabolic pathways, enhancement of solubility. |
For instance, derivatization of the piperidine nitrogen can significantly impact a compound's affinity for various receptors and its ability to cross the blood-brain barrier. Modification of the methoxy (B1213986) group on the phenyl ring can influence metabolic stability and interaction with specific receptor subtypes. Furthermore, the introduction of substituents on the piperidine ring itself can create new stereocenters, leading to diastereomers with distinct biological activities.
Structure-activity relationship (SAR) studies of related 4-substituted piperidines have demonstrated that even subtle changes to the chemical structure can have a profound impact on biological activity. By systematically exploring the chemical space around the this compound scaffold, it is possible to develop derivatives with optimized properties for a wide range of therapeutic targets, including those involved in neurological disorders, pain management, and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
